Methyl 2-amino-5-acetamidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-acetamidobenzoate: is an organic compound with the molecular formula C10H12N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white to off-white crystalline powder appearance and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-acetamidobenzoate can be synthesized through several methods. One common method involves the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include heating under reflux and the use of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 2-amino-5-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Methyl 2-aminobenzoate:
Methyl 2-acetamidobenzoate: This compound is similar but does not have the amino group at the 5-position.
Methyl 2-acetamido-5-bromobenzoate: This compound has a bromine atom at the 5-position instead of an amino group.
Uniqueness: Methyl 2-amino-5-acetamidobenzoate is unique due to the presence of both amino and acetamido groups on the benzoate ring.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 5-acetamido-2-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
YKECLZOMRREUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.